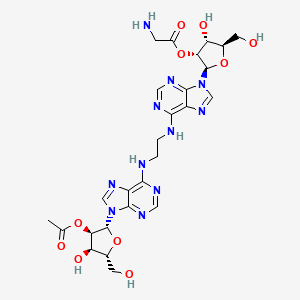
四环烷
描述
Quadricyclane, also known as Quadricyclane, is a useful research compound. Its molecular formula is C7H8 and its molecular weight is 92.14 g/mol. The purity is usually 95%.
The exact mass of the compound Quadricyclane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quadricyclane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quadricyclane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子太阳能热(MOST)储能
四环烷 (QC) 是 MOST 系统开发中的关键组成部分。这些系统旨在化学储存太阳能并在需要时释放。QC 与降冰片二烯 (NBD) 配对时,充当能量丰富的价异构体,可以将能量内在地存储为分子应变。 这种储存的能量可以通过热、催化或电化学触发的环反转反应释放 .
表面科学研究
表面科学在评估 QC 用于大规模应用的可行性方面发挥着至关重要的作用。超高真空条件和液相中的基础研究提供了对吸附几何形状、热稳定性极限和反应路径的见解。 这些研究对于理解 QC 与催化活性表面之间的相互作用至关重要 .
与太阳光谱匹配的光开关
QC 用于设计与太阳光谱具有增强匹配的光开关。这些光开关对于有效利用太阳能至关重要。 引入特定取代基可以优化这些分子体系的吸收谱和热转化效率 .
推进剂添加剂或燃料
由于其高能量含量,QC 在推进剂添加剂或燃料方面具有潜在的应用。 然而,其应用受到其在低于 400°C 的温度下热分解的限制,该温度低于许多推进系统的运行温度 .
长期储能
QC 已被确定为液态储能系统中的一个组成部分,该系统能够储存太阳能很长时间。 研究表明,这些系统可以保留太阳能长达 18 年,这使得 QC 成为长期储能解决方案的有希望的候选者 .
环加成反应中的官能团反应性
QC 与环戊二烯发生环加成反应的反应性在合成乙炔前体中很受关注。 这些前体带有对各种化学反应和应用具有重要意义的官能团 .
作用机制
Target of Action
Quadricyclane is a strained, multi-cyclic hydrocarbon Instead, its primary targets are light and heat, which can trigger its transformation into norbornadiene .
Mode of Action
The interaction of quadricyclane with its targets involves a photochemical reaction. Upon exposure to UV radiation of around 300 nm, quadricyclane can convert into norbornadiene . This conversion is accompanied by the liberation of ring strain energy in the form of heat . The process is reversible, and norbornadiene can convert back into quadricyclane .
Biochemical Pathways
Its transformation into norbornadiene and vice versa involves two competing pathways . The fast pathway, which takes less than 100 femtoseconds, involves effective coupling to valence electronic states . The slow pathway, which takes several hundred femtoseconds, involves initial motions across Rydberg states .
Pharmacokinetics
It’s worth noting that quadricyclane is a volatile colorless liquid with a high strain energy . It is insoluble in water and has a density of 0.982 g/cm³ .
Result of Action
The primary result of quadricyclane’s action is the release of stored energy. When quadricyclane converts back to norbornadiene, it releases the energy stored during the initial conversion . This energy release has been proposed for use in molecular solar thermal energy storage systems .
Action Environment
The action of quadricyclane is influenced by environmental factors such as light and temperature. UV radiation triggers the conversion of quadricyclane into norbornadiene . The stability of quadricyclane also depends on the temperature, as it undergoes thermal decomposition at relatively low temperatures (less than 400 °C) . Moreover, the efficiency of the norbornadiene-quadricyclane photoswitch for molecular solar thermal energy storage can be affected by various environmental factors .
安全和危害
未来方向
属性
IUPAC Name |
tetracyclo[3.2.0.02,7.04,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-5(2)7-3(1)6(4)7/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZUEIPKRRSMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C2C4C1C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182121 | |
| Record name | Quadricyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278-06-8 | |
| Record name | Tetracyclo[3.2.0.02,7.04,6]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quadricyclane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadricyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracyclo[2.2.1.02,6.03,5]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUADRICYCLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0K9BG24C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quadricyclane?
A1: Quadricyclane has the molecular formula C7H8 and a molecular weight of 92.14 g/mol. [, , ]
Q2: Is there spectroscopic data available for quadricyclane?
A2: Yes, several studies have investigated the spectroscopic properties of quadricyclane. For instance, researchers have used techniques like NMR spectroscopy, IR spectroscopy, UV-visible spectroscopy, and photoelectron spectroscopy to characterize quadricyclane and its derivatives. [, , , , , , ]
Q3: What makes quadricyclane unique structurally?
A3: Quadricyclane possesses a highly strained, cage-like structure composed of four fused cyclopropane rings. This inherent strain contributes to its high energy content and unique reactivity. [, , , ]
Q4: What is the most well-known reaction of quadricyclane?
A4: Quadricyclane readily undergoes a thermal rearrangement to its more stable valence isomer, norbornadiene. This reaction is highly exothermic, making the quadricyclane-norbornadiene system attractive for solar energy storage applications. [, , , , , , , ]
Q5: How does the rate of quadricyclane-norbornadiene isomerization vary?
A5: The rate of isomerization is highly dependent on several factors, including temperature, solvent, and the presence of catalysts. Various transition metal complexes, acids, and even surfaces like alumina have been shown to catalyze this reaction. [, , , , , ]
Q6: Can you elaborate on the catalytic mechanisms involved in the quadricyclane-norbornadiene isomerization?
A6: Different catalysts operate through distinct mechanisms. Some, like certain rhodium complexes, proceed via a chelotropic mechanism involving coordination of the metal center to the strained cyclopropane bonds of quadricyclane. Others, such as certain copper and tin compounds, have been proposed to function through electron-transfer catalysis. [, ]
Q7: What are some other notable reactions of quadricyclane?
A7: Beyond isomerization to norbornadiene, quadricyclane readily participates in cycloaddition reactions with various dienophiles, exhibiting bis-homo-diene character. It can also undergo hydration in aqueous environments, yielding a mixture of alcohols. [, , , ]
Q8: What are the potential applications of quadricyclane beyond energy storage?
A8: The unique reactivity of quadricyclane makes it intriguing for various applications beyond energy storage. Researchers have explored its use in drug design, leveraging its ability to release heat upon isomerization to norbornadiene. It has also been investigated for its potential in molecular switches and sensors. [, , ]
Q9: How has computational chemistry been employed to study quadricyclane?
A9: Computational methods, including density functional theory (DFT) and ab initio calculations, have been instrumental in understanding the electronic structure, reactivity, and reaction mechanisms associated with quadricyclane and its derivatives. For example, researchers have used these techniques to investigate the energetics of the quadricyclane-norbornadiene isomerization, the nature of intermediates involved, and the influence of substituents. [, , , , ]
Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for quadricyclane derivatives?
A10: While QSAR models specifically for quadricyclane are less common, computational studies have systematically investigated the impact of substituents on properties like absorption spectra, energy storage capacity, and thermal back-conversion barriers. These studies provide valuable insights for designing quadricyclane derivatives with tailored properties. []
Q11: Are there any specific regulations or guidelines for handling quadricyclane?
A13: Given its flammable nature and potential toxicity, quadricyclane should be handled with caution. Specific safety data sheets (SDS) should be consulted for safe handling and disposal procedures. As a relatively new compound for potential large-scale applications, specific regulations are still under development. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)

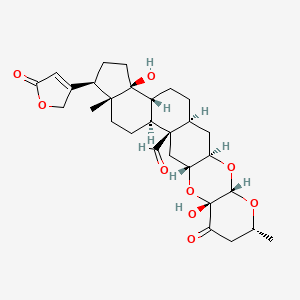
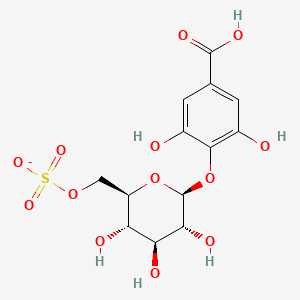
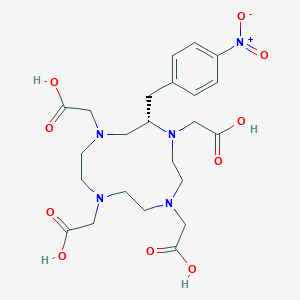
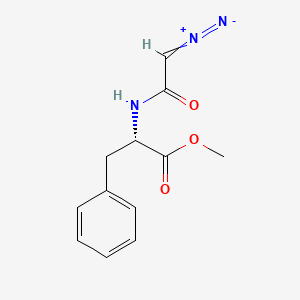

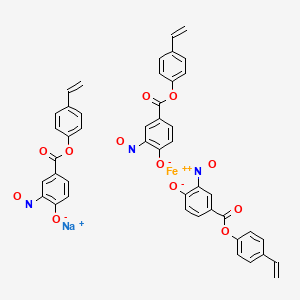
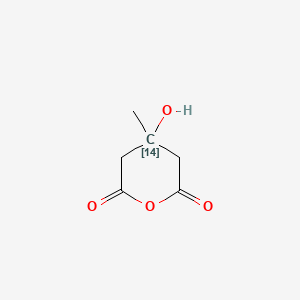
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1213369.png)

